molecular formula C16H22ClNO3 B13436838 Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate

Cat. No.: B13436838
M. Wt: 321.86 g/mol
InChI Key: GUAJJTOXILPRMR-GUIXEBJPSA-N
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Description

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a labeled salt hydrate of Tolperisone 4-Carboxylic Acid, which is a metabolite of Tolperisone. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its utility in metabolic research and as a chemical reference for identification and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the labeling of Tolperisone 4-Carboxylic Acid with deuterium. The reaction typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The compound is then converted to its hydrochloride hydrate form through a reaction with hydrochloric acid and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The final product is subjected to rigorous quality control measures, including purity testing and isotopic labeling verification.

Chemical Reactions Analysis

Types of Reactions

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.

    Biology: Employed in metabolic research to study metabolic pathways and enzyme activities.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Tolperisone.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is related to its parent compound, Tolperisone. Tolperisone is a centrally acting muscle relaxant that blocks voltage-gated sodium and calcium channels. This action inhibits nerve impulses and reduces muscle spasticity. The labeled compound is used to study these mechanisms in greater detail, particularly in metabolic and pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

    Tolperisone: The parent compound, used as a muscle relaxant.

    Eperisone: Another muscle relaxant with similar properties but different pharmacokinetics.

    Tizanidine: A muscle relaxant with a different mechanism of action, acting on alpha-2 adrenergic receptors.

Uniqueness

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s behavior in biological systems, making it a valuable tool in research.

Properties

Molecular Formula

C16H22ClNO3

Molecular Weight

321.86 g/mol

IUPAC Name

4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride

InChI

InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2;

InChI Key

GUAJJTOXILPRMR-GUIXEBJPSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

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